Chromoionophore XI

Description

Background and Historical Context of Chromoionophores

Chromoionophores are lipophilic pH indicators that form an essential component of modern ion-selective optical sensors, often called optodes. acs.org The development of these sensors began to expand significantly in the late 1980s. acs.org Early designs often suffered from issues such as the leaching of the active sensing components from the sensor's matrix, which limited their lifespan and suitability for in vivo applications. nih.gov

To address these limitations, the design of chromoionophores has evolved considerably. A primary focus has been on increasing the lipophilicity (the ability to dissolve in fats, oils, and lipids) of the dye molecules to ensure they remain entrapped within the polymeric membrane of the sensor. nih.gov This has led to the synthesis of various derivatives of core dye structures, such as Nile Blue and fluorescein (B123965), with long alkyl chains to enhance their hydrophobic character. acs.orgabmole.com Furthermore, to create more robust sensors, researchers have developed polymerizable chromoionophores that can be covalently bonded to the polymer matrix, effectively preventing leaching. nih.gov The palette of available chromoionophores has also been expanded to offer a wider range of basicity (pKa values) and optical properties, allowing for the fine-tuning of sensors for specific analytical tasks. acs.org

The fundamental role of a chromoionophore in an ion-selective sensor is to act as an optical transducer for pH changes within a hydrophobic membrane. acs.orgnih.gov These sensors operate on a principle of ion exchange or co-extraction at the interface between the aqueous sample and the sensor membrane. acs.orgnih.gov The membrane is typically composed of a polymer like poly(vinyl chloride) (PVC), a plasticizer, a specific ionophore (a molecule that selectively binds the target ion), and the chromoionophore. nih.gov

The sensing mechanism relies on a competition or cooperation between the target analyte ion and a hydrogen ion (proton) in the sample. acs.org

For cation sensing: An ion-exchange mechanism occurs. The ionophore in the membrane binds the target cation from the sample, which causes the release of a proton from the protonated chromoionophore to maintain charge neutrality. This deprotonation leads to a measurable change in the chromoionophore's color or fluorescence. nih.gov

For anion sensing: A co-extraction mechanism is employed. To transport the target anion from the aqueous sample into the lipophilic membrane, a proton is simultaneously extracted from the sample to bind to the chromoionophore. This protonation event alters the optical signal. acs.orgnih.gov

In both cases, the change in the chromoionophore's degree of protonation is directly related to the concentration of the target ion, allowing for quantitative measurement. nih.gov

Significance of Chromoionophore XI in Chemical Sensing

This compound, also known as ETH 7061 or Fluorescein octadecyl ester, is a lipophilic fluorescent pH indicator derived from fluorescein. abmole.comscbt.com Its distinct chemical structure and properties have established its importance in specific areas of chemical sensing, setting it apart from more traditional chromoionophores.

The utility of this compound can be best understood by comparing it with other widely used chromoionophores, such as those based on Nile Blue or azobenzene (B91143).

Structural and Functional Core: The most significant distinction lies in its chemical backbone. This compound is built on a fluorescein core, whereas Chromoionophore I (a classic Nile Blue derivative) is based on a benzo[a]phenoxazine structure. scbt.com This structural difference is crucial, as lipophilic derivatives of fluorescein, including this compound and Chromoionophore VI, are primarily used for the development of anion-selective sensors. acs.orgsigmaaldrich.com In contrast, Nile Blue derivatives like Chromoionophore I are highly basic dyes typically employed in sensors for cations such as K+ and Ca2+. acs.org Chromoionophore IV belongs to yet another class, the azobenzene family, which is not fluorescent and thus has more limited applications. acs.org

Optical Properties: this compound is a fluorescent indicator with an excitation wavelength (λex) of 463 nm and an emission wavelength (λem) of 527 nm. nih.govsigmaaldrich.com This is distinct from the far-red fluorescence of protonated Chromoionophore I (λex 614 nm; λem 663 nm). This difference in spectral properties allows for flexibility in designing multiplexed sensing systems and choosing light sources and detectors. As mentioned, Chromoionophore IV is non-fluorescent, relying on changes in absorbance only. acs.org

Basicity (pKa): The acidity constant (pKa) of a chromoionophore within its membrane environment is a critical parameter that dictates the sensor's response range. The pKa values of different chromoionophores vary significantly, and the choice of plasticizer in the membrane also has a substantial effect, with values in bis(2-ethylhexyl)sebacate (DOS) plasticized membranes being 2-3 orders of magnitude smaller than in o-nitrophenyloctylether (NPOE) membranes. nih.gov While Nile Blue derivatives like Chromoionophore I are known for their very high basicity (pKa in PVC-NPOE of 14.8), this compound provides an alternative with a different pKa, expanding the operational range for sensor development, particularly for anion co-extraction mechanisms. acs.orgnih.gov

Table 1: Comparison of Selected Chromoionophores

| Feature | This compound | Chromoionophore I | Chromoionophore IV |

| Synonym(s) | ETH 7061; Fluorescein octadecyl ester scbt.com | ETH 5294; N-Octadecanoyl-Nile blue | 5-Octadecanoyloxy-2-(4-nitrophenylazo)phenol |

| Core Structure | Fluorescein acs.org | Nile Blue (Benzo[a]phenoxazine) acs.org | Azobenzene acs.org |

| Molecular Formula | C₃₈H₄₈O₅ scbt.com | C₃₈H₅₃N₃O₂ | C₃₀H₄₃N₃O₅ |

| Molecular Weight | 584.78 g/mol scbt.com | 583.85 g/mol | 525.68 g/mol |

| Optical Property | Fluorescent abmole.com | Fluorescent medchemexpress.com | Non-fluorescent (Colorimetric) acs.org |

| λex / λem (nm) | 463 / 527 nih.govsigmaaldrich.com | 614 / 663 (protonated) | N/A |

| Typical Application | Anion sensing acs.org | Cation sensing acs.org | Ion-selective sensors acs.org |

This compound has been instrumental in the fabrication of novel optical sensors for specific analytes. Its primary contribution is in the area of fluorescent optodes that operate via the anion co-extraction mechanism. acs.org

A specific example of its application is in the development of an ethanol-sensitive optode. sigmaaldrich.com In a study by Zeng et al., a solvent polymeric membrane was created using this compound as the active fluorescent indicator. sigmaaldrich.com The sensor operates on the principle that the presence of alcohol molecules alters the microenvironment of the membrane, leading to an enhancement of the chromoionophore's fluorescence signal. sigmaaldrich.com This technique allows for the determination of ethanol (B145695) concentrations in aqueous solutions, with a reported measuring range of 10-60% (v/v) and a rapid response time of less than 30 seconds. sigmaaldrich.com

The research detailed a specific membrane composition for this ethanol sensor, demonstrating a practical application of this compound in a functional analytical device. sigmaaldrich.com

Table 2: Performance of an Ethanol Optode Based on this compound

| Analyte | Concentration for 5% Signal Increase (v/v) | Relative Sensitivity (Ethanol = 1.0) | Measuring Range (v/v) |

| Methanol (B129727) | 5.8% | 0.7 | 15-80% |

| Ethanol | 4.2% | 1.0 | 10-60% |

| 2-Propanol | 2.5% | 1.7 | 15-50% |

| 1-Propanol | 1.5% | 2.8 | 10-50% |

| 1-Butanol | 0.5% | 8.4 | - |

| Data sourced from a 1994 study by Zeng et al. on an alcohol optode membrane. sigmaaldrich.com |

Scope and Objectives of the Research Outline

This article has provided a focused overview of the chemical compound this compound within the context of academic research. It has detailed the historical and chemical background of chromoionophores, establishing their role as lipophilic pH indicators in ion-selective sensors. The core of the discussion centered on the significance of this compound, presenting its distinctive features through a direct comparison with other key chromoionophores like Chromoionophore I and Chromoionophore IV. Finally, it highlighted this compound's contribution to advanced analytical techniques by examining its successful application in a fluorescent optode for alcohol detection. The objective was to deliver a scientifically accurate and structured summary based on documented research findings.

Structure

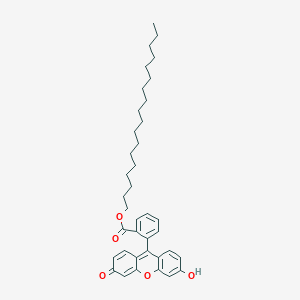

2D Structure

Properties

IUPAC Name |

octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHKRSZNYLYOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409203 | |

| Record name | Chromoionophore XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138833-46-2 | |

| Record name | Chromoionophore XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action and Signal Transduction for Chromoionophore Xi

Principles of Ion Recognition and Exchange in Polymeric Membranes

Polymeric membranes in ion-selective optodes typically consist of a hydrophobic matrix (such as plasticized PVC), an ionophore (a selective ligand for the target ion), and a chromoionophore. mdpi.comacs.orgresearchgate.netpjoes.comresearchgate.net Sometimes, a lipophilic ion exchanger is also included to maintain charge neutrality. mdpi.comacs.orgresearchgate.net The ion recognition primarily occurs through the selective binding of the target analyte by the ionophore within the membrane phase. mdpi.comacs.orgpjoes.com This binding event is coupled to an ion exchange process involving protons, mediated by the chromoionophore. mdpi.comrero.chrsc.orgacs.org

Protonation and Deprotonation States and Their Impact on Optical Properties

Chromoionophore XI functions as a lipophilic pH indicator, meaning its optical properties change reversibly with its protonation state. scbt.combenchchem.comgoogle.com In ion-selective optodes, the chromoionophore exists in protonated and deprotonated forms, each exhibiting distinct absorption and fluorescence spectra. benchchem.comgoogle.com The equilibrium between these states is dictated by the hydrogen ion concentration within the polymeric membrane. mdpi.comrero.chacs.org As the concentration of target ions in the external solution changes, it perturbs the ion-exchange equilibrium at the membrane interface, leading to a change in the internal proton concentration. mdpi.comrero.chacs.org This, in turn, shifts the protonation equilibrium of this compound, resulting in a measurable change in its optical signal. mdpi.comrero.chacs.org

The degree of protonation (often represented as 1-α, where α is the fraction of the unprotonated chromoionophore) is directly related to the optical response and can be calculated from absorbance values at the wavelengths corresponding to the protonated and deprotonated forms. nih.gov

Ionophore-Mediated Ion Exchange Coupled with Chromoionophore Protonation

In ion-selective optodes containing an ionophore and this compound, the ionophore selectively binds the target analyte ion from the sample solution and facilitates its extraction into the hydrophobic membrane. mdpi.comacs.orgpjoes.com To maintain electroneutrality within the membrane, this extraction is coupled with the movement of other ions. mdpi.comacs.orgpjoes.com In the case of cation sensing, the binding of a cation by the ionophore often leads to the release of a proton from the chromoionophore into the aqueous phase, or the uptake of a proton from the aqueous phase is reduced, effectively increasing the concentration of the deprotonated form of the chromoionophore within the membrane. rsc.orgnih.gov Conversely, for anion sensing, the co-extraction of the anion with a proton from the aqueous phase leads to the protonation of the chromoionophore. mdpi.comrsc.orgnih.gov This ionophore-mediated ion exchange mechanism ensures that the selective binding of the target ion is transduced into a change in the protonation state of this compound. mdpi.comrero.chrsc.orgacs.org

Co-extraction Mechanism of Analytes and Protons

For sensing anions, a common mechanism involves the co-extraction of the target anion and a proton from the sample solution into the polymeric membrane. mdpi.comrsc.orgnih.gov This process is facilitated by the presence of a lipophilic anion exchanger and often coupled with the protonation of this compound. mdpi.comrsc.orgmdpi.com As more of the target anion enters the membrane, more protons are co-extracted to maintain charge balance, leading to an increased degree of protonation of the chromoionophore. mdpi.comnih.gov This change in protonation state is then detected optically. mdpi.comnih.gov The co-extraction constant (Kcoex) is a parameter that describes the equilibrium of this process and influences the sensor's response characteristics. nih.gov

Optical Signal Generation and Measurement Modalities

This compound, as a fluorescent pH indicator, allows for optical signal transduction through changes in both its fluorescence and absorbance properties upon protonation or deprotonation. bio-connect.nlbenchchem.cominvivochem.cnnih.govabcam.cn

Fluorescence Enhancement and Quenching Mechanisms

This compound is known to exhibit fluorescence properties. scbt.combio-connect.nlabcam.cn The fluorescence intensity of chromoionophores can be affected by their protonation state, leading to fluorescence enhancement or quenching depending on the specific compound and the environment. invivochem.cn In some systems utilizing this compound, a fluorescence response has been observed, allowing for detection based on changes in emission intensity at specific wavelengths. mdpi.com For instance, in microspheres sensitive to compounds with -OH groups, a fluorescence enhancement was observed with this compound. mdpi.com The excitation and emission wavelengths typical for this compound are around 463 nm and 527 nm, respectively. mdpi.comnih.gov

Absorbance Spectroscopy and Spectral Shifts

Absorbance spectroscopy is a widely used method to monitor the changes in the protonation state of this compound. rero.chresearchgate.netbenchchem.cominvivochem.cnsigmaaldrich.comrsc.org The protonated and deprotonated forms of the chromoionophore have distinct absorption spectra with characteristic peaks at different wavelengths. benchchem.comgoogle.com As the protonation degree of this compound changes in response to the target ion activity, shifts in the absorbance spectrum or changes in the intensity of specific absorption peaks are observed. rero.chbenchchem.comnih.gov

For example, studies with other chromoionophores have shown that an increase in the protonation degree leads to an increase in absorbance at the protonation peak and a decrease at the deprotonation peak. nih.gov Ratiometric methods, which involve measuring the ratio of absorbance values at two different wavelengths corresponding to the protonated and deprotonated forms, are commonly used to quantify the chromoionophore's protonation degree and, indirectly, the analyte concentration. nih.gov

Ratiometric Sensing Approaches

Ratiometric sensing is a technique that enhances the reliability and accuracy of optical sensors by using the ratio of signals at two different wavelengths or from two different species. For chromoionophores like this compound, ratiometric sensing typically involves monitoring the changes in the absorbance or fluorescence spectra as the chromoionophore transitions between its protonated and deprotonated forms. nih.govmit.eduresearchgate.net This approach helps to mitigate issues such as fluctuations in light source intensity, sensor drift, and variations in membrane thickness or scattering. mit.edu

In the context of ion-selective optodes incorporating a chromoionophore and an ionophore, the sensing mechanism relies on an ion-exchange process at the membrane-sample interface. For a cationic analyte (M+), the ionophore selectively binds to M+, facilitating its extraction into the membrane phase. acs.orgnih.gov To maintain electroneutrality within the membrane, a proton (H+) is simultaneously released from the chromoionophore, causing a change in its protonation state and, consequently, its optical spectrum. acs.orgnih.govmit.edu This change in the chromoionophore's optical signal is then correlated to the concentration of the target ion in the sample. nih.govmit.edu

Ratiometric measurements can involve monitoring the ratio of absorbance at two wavelengths corresponding to the protonated and deprotonated forms of the chromoionophore, or the ratio of fluorescence intensities at different emission wavelengths when excited at a single wavelength, or vice versa. researchgate.netaip.org This provides an internal reference, making the measurement less susceptible to external disturbances.

Influence of Membrane Composition on Sensing Mechanism

The performance of ion-selective optodes based on chromoionophores, including this compound, is significantly influenced by the composition of the polymeric membrane in which the chromoionophore is incorporated. acs.orgnih.govresearchgate.net The membrane typically consists of a polymeric matrix, plasticizers, and often ion exchangers. acs.orggoogle.com These components affect the chromoionophore's microenvironment, its mobility, and the ion-exchange processes that drive the sensing mechanism.

Role of Plasticizers (e.g., o-NPOE, DOS, DOP) and Surfactants (e.g., Pluronic F-127)

Plasticizers are crucial components in polymeric membranes used for ion sensing, providing flexibility and a suitable dielectric medium for ion partitioning and transport. researchgate.netwikipedia.orgsigmaaldrich.com Common plasticizers include o-nitrophenyloctyl ether (o-NPOE), bis(2-ethylhexyl) sebacate (B1225510) (DOS), and dioctyl phthalate (B1215562) (DOP). nih.govresearchgate.netsigmaaldrich.comwikipedia.orgatamankimya.comatamanchemicals.comnih.gov

Plasticizers like o-NPOE and DOS influence the diffusion coefficient of chromoionophores within the membrane. researchgate.net Higher plasticizer content generally leads to increased diffusion rates of sensing components. researchgate.net The type of plasticizer also plays a role; for instance, the polarity of the plasticizer can affect the protonation equilibrium of the chromoionophore. acs.orgunige.ch More polar plasticizers, such as o-NPOE, can influence the apparent pKa of the chromoionophore in the membrane. acs.orgunige.ch

Surfactants, such as Pluronic F-127, are often used in the preparation of nanosensors or emulsified sensing materials where hydrophobic components are dispersed in an aqueous phase. mit.eduwikipedia.orgsigmaaldrich.comabcam.com Surfactants stabilize these nano-emulsions and can influence the interactions between the sensing components and the surrounding environment. nih.govmit.edu While Pluronic F-127 is a non-ionic surfactant used in various applications, its specific role with this compound in sensing membranes would be related to stabilizing the membrane dispersion and potentially influencing the partitioning of ions and the chromoionophore at the membrane interface. mit.eduwikipedia.orgsigmaaldrich.comabcam.com

Impact of Ion Exchangers (e.g., Tridodecylammonium Chloride, Potassium Tetraphenylborate)

Ion exchangers are incorporated into the membrane to provide counterions that facilitate the ion-exchange process and maintain electroneutrality within the membrane phase. acs.orggoogle.comnih.gov For the detection of cationic analytes using a neutral ionophore and a chromoionophore, lipophilic anionic sites, such as potassium tetraphenylborate, are commonly used as ion exchangers. wikipedia.orgamericanelements.comsigmaaldrich.comnih.govpsu.edu These anionic sites exchange with the positively charged analyte ions entering the membrane, balancing the charge change caused by the analyte binding to the ionophore and the subsequent deprotonation of the chromoionophore. acs.orgnih.gov

Conversely, for anionic sensing, lipophilic cationic sites, such as tridodecylammonium chloride (Aliquat 336), may be used. americanelements.com The presence and concentration of the ion exchanger significantly affect the sensor's selectivity and response range by influencing the ion-exchange equilibrium. google.compsu.edu

Polymeric Matrix Selection (e.g., Poly(vinyl chloride) (PVC))

The polymeric matrix provides the structural framework for the sensing membrane, immobilizing the chromoionophore, ionophore, and ion exchanger. Poly(vinyl chloride) (PVC) is a widely used polymer for creating these membranes due to its favorable properties, such as good solubility in common organic solvents used for membrane preparation, mechanical stability, and compatibility with a wide range of plasticizers and sensing components. nih.govgoogle.comresearchgate.netnih.govsigmaaldrich.comnih.gov

Applications of Chromoionophore Xi in Advanced Sensor Systems

Chromoionophore XI in Optical Ion Sensors (Optodes)

This compound's structure, derived from fluorescein (B123965), makes it particularly suitable for anion-selective sensors. acs.org The fundamental principle of these optodes relies on a cooperative process between the analyte ion and a proton (H+) from the sample. acs.org This process alters the protonation state of this compound within the sensor's organic membrane phase, leading to a measurable change in its optical spectrum. acs.org The optode films are often prepared using polymeric materials like poly (vinyl chloride) (PVC) and a plasticizer such as 2-nitrophenyl octyl ether (NPOE) to create a suitable hydrophobic environment for the sensing components. nih.gov

Anion-Selective Optodes (e.g., Perchlorate (B79767), Chloride, Sulfate)

The design of anion-selective optodes is inherently more challenging than that of cation sensors due to the high energy required to move hydrophilic anions from an aqueous sample into the organic sensor phase. nih.gov The natural selectivity of anion-exchange processes often follows the Hofmeister series (ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > SO₄²⁻), where highly lipophilic anions like perchlorate are more easily extracted than highly hydrophilic anions like sulfate (B86663). nih.gov

While this compound is a key component for anion sensing, its most documented application is in the development of chloride sensors. acs.org The detection of other anions like perchlorate and sulfate typically requires highly specific ionophores designed to overcome the Hofmeister preference. For instance, dodecabenzylbambus nih.govuril has been identified as an exceptionally effective ionophore for perchlorate due to the excellent size match between the ion and the receptor's cavity. mdpi.com Similarly, specialized bis-thiourea or metalloporphyrin-based ionophores are often employed for sulfate recognition to achieve the necessary selectivity. researchgate.netnih.gov

Selectivity and Sensitivity Enhancement Strategies for Anion Detection

Enhancing the selectivity and sensitivity of anion-selective optodes is a primary goal in sensor development. The most critical strategy is the design and synthesis of highly selective ionophores that can preferentially bind a target anion over others present in a complex sample matrix. nih.gov

Several key strategies are employed:

Tailored Ionophore Design: The use of ionophores with specific binding cavities or interaction sites, such as metalloporphyrins or functionalized calixarenes, can reverse the Hofmeister selectivity pattern and target less lipophilic anions. nih.gov

pH Optimization: Since the sensing mechanism for anions involves the co-extraction of protons, controlling the pH of the sample solution is crucial for optimizing the sensor's dynamic range and sensitivity. nih.gov

Matrix Modification: Incorporating nanomaterials or specific additives into the sensor membrane can improve ion-exchange kinetics and sensor stability. nih.gov

Overcoming pH Cross-Response: A significant challenge is the inherent pH dependence of chromoionophore-based sensors. nih.gov Advanced approaches aim to renovate the detection mechanism, for example, by using alternative signal transducers like solvatochromic dyes that respond to changes in local polarity rather than pH. researchgate.net

Specific Examples: Chloride Probes and Their Ionic Interactions

In a chloride-selective optode utilizing this compound, the sensing mechanism is based on the co-extraction of a chloride anion (Cl⁻) and a proton (H⁺) from the aqueous sample into the hydrophobic sensor membrane. This process is mediated by an anionophore (a chloride-selective ionophore).

Inside the membrane, the extracted proton associates with the deprotonated, fluorescent form of this compound, converting it to its protonated, less fluorescent form. This change in the chromoionophore's protonation state results in a measurable optical signal (either a change in absorbance or fluorescence) that correlates with the concentration of chloride in the sample. acs.org Recent advancements in chloride sensing have also explored turn-on fluorescent probes, where the interaction between an ionophore (like In(OEP)Cl) and a transducer dye results in an increase in fluorescence upon chloride detection, offering improved signal-to-noise ratios. nih.gov

Cation-Selective Optodes (e.g., Ammonium (B1175870), Sodium, Potassium)

This compound is generally not used for cation-selective optodes. Its chemical structure and the anion-cooperative sensing mechanism it operates on make it unsuitable for detecting positively charged ions like ammonium (NH₄⁺), sodium (Na⁺), or potassium (K⁺). acs.org

For cation detection, different types of chromoionophores are required. The most common are derivatives of Nile Blue, such as Chromoionophore I (ETH 5294). acs.org These chromoionophores are typically basic and are deprotonated during the cation-sensing process.

| Component | Anion-Selective Optode (e.g., Chloride) | Cation-Selective Optode (e.g., Potassium) |

|---|---|---|

| Chromoionophore | Acidic (e.g., this compound) | Basic (e.g., Chromoionophore I) |

| Ionophore | Anion-selective (e.g., Indium Porphyrins) | Cation-selective (e.g., Valinomycin for K⁺) |

| Ion-Exchanger | Often incorporated into the ionophore or chromoionophore structure | Lipophilic anionic sites (e.g., Sodium Tetraphenylborate derivatives) |

| Sensing Principle | Co-extraction of H⁺ and Anion | Ion-exchange of Cation for H⁺ |

Considerations for Cation vs. Anion Sensing Mechanisms

The fundamental mechanisms for cation and anion sensing in optodes are distinct, which dictates the selection of the chromoionophore. acs.org

Cation Sensing (Ion-Exchange): In a cation-selective optode, the process is competitive. The target cation (e.g., K⁺) is pulled into the organic membrane by its specific ionophore (e.g., valinomycin). To maintain charge neutrality, a proton (H⁺) is expelled from the membrane into the aqueous sample. This proton is released from the protonated chromoionophore (e.g., Chromoionophore I), causing a color change. The response is dependent on the ratio of the analyte cation activity to the proton activity in the sample. nih.govnih.gov

Anion Sensing (Co-extraction): In an anion-selective optode, the process is cooperative. To extract the target anion (e.g., Cl⁻) into the hydrophobic membrane, a proton (H⁺) must be co-extracted from the sample to maintain charge neutrality. This extracted proton then protonates the chromoionophore (e.g., this compound), inducing the optical signal. Therefore, the sensor's response is dependent on the product of the analyte anion activity and the proton activity. acs.orgnih.gov

This mechanistic difference explains why acidic chromoionophores like the fluorescein-based this compound are suited for anion sensing, while basic chromoionophores like the Nile Blue-based Chromoionophore I are used for cation sensing.

Alcohol-Sensitive Optodes based on Hydrogen Bonding Interactions

There is currently no significant scientific literature documenting the use of this compound for the development of alcohol-sensitive optodes based on hydrogen bonding. The primary application of this compound is firmly within the realm of ion-selective sensing.

The field of alcohol sensing has advanced using different materials and principles. For example, researchers have developed color-changing sensors for ethanol (B145695) using metal-organic frameworks (MOFs) that absorb alcohol molecules into their pores, causing a visible color change (vapochromism). asiaresearchnews.com Other approaches utilize cholesteric liquid crystal polymer networks, which swell upon exposure to alcohols, causing a shift in the reflected wavelength that can be used to distinguish between different alcohols like methanol (B129727) and ethanol. nih.gov These methods rely on host-guest chemistry or material structural changes rather than the ion-exchange or co-extraction mechanisms typical of this compound-based sensors.

pH-Sensitive Optodes and pH Cross-Sensitivity

The operational principle of ion-selective optodes incorporating this compound is typically based on an ion-exchange mechanism. nih.gov In these systems, the chromoionophore is incorporated into a polymeric membrane, often made of poly(vinyl chloride) (PVC) and a plasticizer. nih.gov For the sensor to detect a target cation, the membrane also contains an ionophore, which is a molecule that selectively binds to that target ion. The process involves the exchange of a proton (H+) from the chromoionophore for the target ion from the sample, a reaction facilitated by the ionophore. nih.gov This deprotonation of this compound leads to a measurable change in the optical signal (color or fluorescence), which correlates to the analyte's concentration. nih.gov

This reliance on a proton-exchange reaction makes these sensors inherently sensitive to the pH of the sample, a phenomenon known as pH cross-sensitivity. nih.govnih.gov Any fluctuation in the sample's pH can alter the protonation equilibrium of this compound, leading to a signal change that is not related to the target ion concentration, thus causing interference. nih.gov

The extent of this pH sensitivity is defined by the chromoionophore's acidity constant (pKa) within the specific sensor membrane. The pKa of this compound has been shown to be highly dependent on the composition of the membrane, particularly the plasticizer used. nih.gov

Table 1: Acidity Constants (pKa) of this compound in Different Polymeric Membranes This interactive table presents the measured pKa values of this compound (ETH 7061) in PVC membranes with two different plasticizers.

| Chromoionophore | Plasticizer | pKa Value | Reference |

|---|---|---|---|

| This compound (ETH 7061) | bis(2-ethylhexyl)sebacate (DOS) | Value 2-3 orders of magnitude smaller than in NPOE | nih.gov |

| This compound (ETH 7061) | o-nitrophenyloctylether (NPOE) | Value available in source | nih.gov |

Data sourced from a 2002 study on the binding constants of H+-selective chromoionophores. nih.gov

Addressing the inherent pH cross-sensitivity of sensors based on H+-exchanging chromoionophores like this compound is crucial for improving their accuracy and reliability in real-world samples where pH may not be constant. nih.govnih.gov

Several strategies have been developed to overcome this limitation:

Alternative Transducers: One primary approach is to replace the H+-sensitive chromoionophore altogether with a different type of optical transducer that does not rely on proton exchange. nih.govnih.gov Solvatochromic dyes, for instance, change their optical properties based on the polarity of their microenvironment, which can be altered by the presence of an ionophore-ion complex, thereby creating a pH-independent sensing mechanism. nih.gov

Exploiting Cross-Sensitivity: An innovative strategy turns the apparent drawback of pH cross-sensitivity into a beneficial feature. By integrating the chromoionophore-based sensor with a stable, immobilized pH gradient (IPG), the measurement range of the sensor can be significantly broadened. nih.gov The response range of the optode shifts predictably with changes in sample pH. This approach, while demonstrated with sodium-selective optodes, is adaptable to other ion-selective sensors based on chromoionophores. nih.gov

Exhaustive Sensing with Nanosensors: Another method involves creating "exhaustive" nanosensors where the sensor response becomes pH-independent. acs.org This can be achieved by carefully controlling the composition and properties of nanosphere-based optodes.

Integration of this compound in Nanomaterial-Based Sensors

The incorporation of this compound into nanomaterial-based sensor platforms represents a significant advancement in chemical sensing. Nanomaterials offer unique optical and physical properties, such as a high surface-area-to-volume ratio and the potential for enhanced biocompatibility, which can lead to sensors with improved performance characteristics like higher sensitivity and faster response times. nih.govnih.gov this compound is identified as a suitable indicator for fluorescence-based nano-optodes, particularly for applications such as intracellular imaging. nih.gov

Luminescence-based nanosensors utilize changes in fluorescence or phosphorescence to detect analytes. This compound, with its native fluorescence, is well-suited for this purpose. sigmaaldrich.com One advanced application of luminescent nanomaterials is in Förster Resonance Energy Transfer (FRET) systems. FRET is a mechanism describing energy transfer between two light-sensitive molecules.

While specific research detailing this compound in a quantum dot (QD) FRET system is not extensively documented, the principles for such a sensor are well-established. A QD can serve as a highly efficient FRET donor due to its brightness and photostability. nih.govmdpi.com In a potential sensor design, this compound would act as the acceptor. The energy transfer could be modulated by:

Direct FRET: Where the emission spectrum of the QD overlaps with the absorption spectrum of one of the protonation states of this compound.

Inner-Filter Effect (IFE): Where the absorbance of the chromoionophore simply blocks the excitation or emission light of the QD. As the protonation state of this compound changes upon ion exchange, its absorbance spectrum shifts, modulating the quenching of the QD's fluorescence. nih.gov

The known fluorescence properties of this compound (Excitation: ~463 nm, Emission: ~527 nm) allow for the selection of appropriate QD partners to enable these energy transfer mechanisms. sigmaaldrich.comnih.gov

Formulating ion-selective optodes into micro- or nanosphere formats offers advantages in miniaturization and suitability for analysis in confined volumes, such as single cells. acs.orgnih.gov These tiny sensors can be fabricated using methods like solvent displacement, where a solution containing the polymer (e.g., PVC), a plasticizer, and the active sensing components (ionophore and chromoionophore) is injected into an aqueous phase to induce spontaneous emulsification, forming the spheres. acs.orgnih.gov

While many examples in the literature use other indicators like Chromoionophore I, the methodology is broadly applicable. acs.orgnih.govpsu.edu this compound has been explicitly used in polymeric membrane formulations for sensing applications, demonstrating its compatibility with these systems. sigmaaldrich.com A well-documented example is an optode membrane for the detection of ethanol and other alcohols. sigmaaldrich.com

Table 2: Example of a Sensor Membrane Formulation and Performance Using this compound This interactive table details the composition and operational characteristics of an ethanol-sensitive optode membrane based on this compound.

| Parameter | Details | Reference |

|---|---|---|

| Membrane Composition | 5.0 wt% this compound | sigmaaldrich.com |

| 63.3 wt% Bis(1-ethylhexyl)phthalate | sigmaaldrich.com | |

| 31.6 wt% Poly(vinyl chloride) | sigmaaldrich.com | |

| Fluorescence Properties | Excitation Wavelength (λex): 463 nm | sigmaaldrich.com |

| Emission Wavelength (λem): 527 nm | sigmaaldrich.com | |

| Performance (Ethanol) | Measuring Range: 10-60% (v/v) | sigmaaldrich.com |

| Response Time: < 30 seconds | sigmaaldrich.com |

Data from a study on an alcohol optode membrane utilizing the fluorescence enhancement of fluorescein derivatives. sigmaaldrich.com

Integrating this compound into nanomaterial platforms can significantly enhance sensor performance. The high surface-to-volume ratio of nanoparticles leads to faster equilibration with the sample, resulting in quicker response times. nih.govnih.gov The small size of nanosensors allows for measurements in microscopic environments and requires minimal sample volumes. rero.ch

Biocompatibility is a critical factor for sensors intended for biological or clinical applications. Nanomaterial surfaces can be modified to improve their compatibility with biological systems. rsc.org For instance, coating nanospheres with polymers like polyethylene (B3416737) glycol (PEG) can prevent protein adsorption and reduce foreign body reactions, making them more suitable for in-vivo or intracellular measurements. nih.govrsc.org The use of such biocompatible nanosensors incorporating this compound opens possibilities for real-time monitoring of ion fluxes within living cells. nih.govnih.gov

Advanced Sensor Design and Fabrication Methodologies

The design and fabrication of sensors using this compound have evolved beyond simple bulk membranes. Advanced methodologies provide precise control over the sensor's structure and composition, leading to improved analytical performance. nih.gov

Key methodologies include:

Solvent Displacement: As mentioned, this technique is a straightforward and scalable method for producing micro- and nanosphere-based optodes with a precisely controlled composition. acs.orgnih.gov It avoids complex, multi-step preparation processes. nih.gov

Microfluidics and Layer-by-Layer Assembly: These techniques allow for the creation of highly structured and miniaturized sensor formats. nih.gov Microfluidics can integrate the sensor into a lab-on-a-chip device for automated analysis, while layer-by-layer assembly enables the construction of sensor films with nanoscale precision.

Rational Membrane Design: The performance of any optode based on this compound is critically dependent on the composition of the host membrane. The choice of polymer matrix, the type and amount of plasticizer, and the concentration of the chromoionophore and any ionophores are all carefully optimized to achieve the desired selectivity, sensitivity, and dynamic range. acs.orgsigmaaldrich.comnih.gov

Development of Membrane-Free Sensing Platforms

A significant trend in optical sensor development is the move towards membrane-free platforms, which offer advantages in terms of simplicity, cost-effectiveness, and disposability. Paper-based analytical devices, in particular, have gained considerable attention. In this context, the hydrophobic nature of this compound and similar compounds is leveraged to create sensing zones directly on hydrophilic substrates like cellulose (B213188) paper.

Research has shown that a solution containing an anion-selective ionophore and a lipophilic chromoionophore can be inkjet-printed onto filter paper. nih.gov The hydrophobic components adsorb onto the paper, forming a "dry" sensing layer that eliminates the need for a separate polymeric membrane. nih.gov This approach has been successfully demonstrated for the detection of anions like fluoride, where the interaction with the target ion leads to a color change in the chromoionophore that can be quantified using a simple smartphone camera and a color analysis app. nih.gov

The development of these paper-based, membrane-free optodes opens up possibilities for creating low-cost, portable, and user-friendly diagnostic tools for a variety of applications, from environmental monitoring to point-of-care testing. The ability to fabricate these sensors on materials like cloth and even cellulose nanocrystals further expands their potential for integration into wearable sensors and for applications in bioimaging. nih.gov

Real-Time Monitoring and Miniaturization of Sensing Devices

The demand for continuous and real-time monitoring of ion concentrations in biological and environmental systems has driven the miniaturization of ion-selective optodes. Nano-optodes, which are nanoscale versions of these sensors, have been developed for applications such as intracellular ion imaging. nih.gov These miniaturized sensors offer excellent spatial and temporal resolution, making them compatible with advanced fluorescence microscopy techniques. nih.gov

This compound, with its fluorescent properties, is well-suited for these miniaturized platforms. Nano-optodes are typically fabricated by incorporating the sensing components—the chromoionophore, an ionophore, and an ion exchanger—into nanospheres, often made from polymers like polystyrene. nih.gov These nanoprobes can then be used for in-situ and real-time measurements of ion concentrations in very small sample volumes, including within living cells. nih.gov For example, nano-optodes have been utilized to create paper-based sensing devices for the detection of chloride in sweat samples. nih.gov

The ongoing advancements in the miniaturization of optical sensors, coupled with the development of portable and cost-effective detection systems, are paving the way for the widespread use of chromoionophore-based sensors in a variety of real-world applications. researchgate.netcityu.edu.hk The ability to perform real-time analysis outside of a traditional laboratory setting holds immense promise for personalized medicine, environmental science, and industrial process control.

Spectroscopic Analysis and Characterization of Chromoionophore Xi and Its Interactions

Fluorescence Spectroscopy of Chromoionophore XI in Sensing Applications

Fluorescence spectroscopy is a highly sensitive method for monitoring the response of sensors based on this compound. The analysis focuses on changes in emission intensity that directly correlate with the concentration of the target analyte.

Excitation and Emission Wavelengths

This compound exhibits characteristic excitation and emission maxima that are typical for fluorescein (B123965) derivatives. In sensory applications, it is commonly excited in the blue region of the spectrum, with its emission occurring in the green region. Specific reported wavelengths vary slightly depending on the sensing matrix and instrumentation. For instance, in studies involving Pluronic-stabilized microspheres for anion sensing, the excitation and emission wavelengths were noted as 463 nm and 527 nm, respectively (λex/λem 463 nm/527 nm). mdpi.com Other documented applications in ion-selective optodes report excitation at 463 nm and emission at 555 nm. nih.gov

Table 1: Reported Excitation and Emission Wavelengths for this compound

| Parameter | Wavelength (nm) | Source(s) |

|---|---|---|

| Excitation (λex) | 463 | mdpi.comnih.gov |

Fluorescence Intensity Changes upon Analyte Binding

The fluorescence of this compound is highly dependent on its protonation state. The sensing mechanism for anions involves a co-extraction process where the binding of a target anion to the ionophore within the sensor membrane is accompanied by the deprotonation of the chromoionophore to maintain charge neutrality.

The key observation is that the protonated form of this compound is non-fluorescent. mdpi.com In a highly acidic environment (e.g., in the presence of 0.1 M HCl), where the chromoionophore is fully protonated, its fluorescence is effectively quenched. mdpi.com As the sensor is exposed to increasing concentrations of a target anion, the equilibrium shifts, causing the chromoionophore to deprotonate. This deprotonated, anionic form is fluorescent. Consequently, a direct correlation is observed: as the analyte concentration increases, the fluorescence intensity of the sensor increases. mdpi.com This "turn-on" fluorescence response forms the basis of its use in quantitative analysis. mdpi.com

Photobleaching and Photostability Considerations

Photostability is a critical parameter for fluorescent probes, as photobleaching—the irreversible photochemical destruction of the fluorophore—can limit the accuracy and longevity of a sensor. This compound is described as having high photostability, which is a desirable characteristic for analytical applications requiring reliable and repeatable measurements. scbt.com

As a derivative of fluorescein, its photostability can be understood in the context of this class of dyes. Fluorescein-based sensors are known for their strong fluorescence quantum yields but can be susceptible to photobleaching under intense or prolonged illumination. researchgate.netnih.gov However, the specific molecular structure of this compound and its incorporation into a protective polymer matrix in an optode can enhance its robustness against photodegradation compared to the free dye in solution. scbt.com Studies on microsphere-based sensors incorporating this compound have demonstrated very good stability over extended periods, with reproducible results being obtainable for up to two months when stored properly. mdpi.com

UV-Vis Absorption Spectroscopy for Sensing Response

UV-Vis absorption spectroscopy provides a complementary method for monitoring the sensing response of this compound. This technique measures the changes in the absorption spectrum as the chromoionophore transitions between its protonated and deprotonated forms.

Spectral Shifts and Absorbance Ratio Changes

The protonated and deprotonated forms of this compound have distinct absorption spectra. While specific spectra for this compound are detailed in specialized studies, the behavior is well-illustrated by its close analogue, Chromoionophore VI (4′,5′-Dibromofluorescein octadecyl ester, ETH 7075), which is also a fluorescein derivative used in similar applications. nih.govugr.es

When a sensor membrane containing the chromoionophore is equilibrated with a strong acid (e.g., 0.1 M HCl), it becomes fully protonated, resulting in a distinct color and absorption spectrum; for ETH 7075, this form is yellow. ugr.es Conversely, in a basic environment (e.g., 0.1 M NaOH) or upon binding with a high concentration of the target analyte, the chromoionophore becomes deprotonated, leading to a significant shift in the absorption spectrum. ugr.es For instance, in a creatinine (B1669602) sensor using ETH 7075, the fully protonated form shows a peak around 454 nm, which decreases upon analyte binding, while the peak for the deprotonated form around 530 nm appears and increases. ugr.esmdpi.com

This change allows for ratiometric measurements, where the ratio of the absorbance at two different wavelengths is used to quantify the analyte concentration. This approach minimizes fluctuations from instrumental drift or changes in membrane path length. nih.gov

Calibration Curves and Determination of Protonation Degree

The quantitative response of an optode using this compound is established by constructing a calibration curve. This is typically done by plotting a signal derived from spectroscopic data against the logarithm of the analyte concentration. mdpi.commdpi.com The signal is often expressed as the degree of protonation of the chromoionophore, denoted as (1−α). mdpi.comnih.govsciforum.net

The degree of protonation (1−α) is a value that represents the fraction of the chromoionophore that is in its protonated state. It is calculated from the measured absorbance or fluorescence data using the following relationship:

(1−α) = (A - Adeprot) / (Aprot - Adeprot)

Where:

A is the measured absorbance at a specific wavelength for a given analyte concentration.

Aprot is the absorbance of the fully protonated chromoionophore (measured in a strong acid). nih.gov

Adeprot is the absorbance of the fully deprotonated chromoionophore (measured in a strong base). nih.gov

A similar calculation can be performed using fluorescence intensity values. sciforum.net Calibration curves are then generated by plotting the calculated (1−α) value, or the change in this value (Δ(1-α)), against analyte concentration. mdpi.comsciforum.net These curves typically exhibit a sigmoidal shape when plotted on a logarithmic concentration scale, with a linear range that is used for quantitative measurements. mdpi.comsemanticscholar.org

Table 2: Representative Calibration Data for an Anion-Selective Sensor Using this compound This table illustrates the change in the degree of protonation with increasing concentration of a model analyte (perchlorate), based on data from microsphere-based sensors.

| Analyte Conc. (log [M]) | Change in Protonation Degree (Δ(1-α)) |

| -6 | 0.00 |

| -5 | 0.05 |

| -4 | 0.20 |

| -3 | 0.45 |

| -2 | 0.65 |

| -1 | 0.70 |

| (Data adapted from graphical representations in source mdpi.com) |

Electrochemical Characterization in Sensor Systems

The utility of this compound in chemical sensor systems is significantly defined by its electrochemical behavior. This section details the electrochemical characterization of this compound, focusing on potentiometric analysis and its relationship with the compound's optical properties, as well as its application in dynamic electrochemical sensing techniques.

Potentiometric Studies and Correlation with Optical Response

This compound, a lipophilic derivative of fluorescein, is integral to the function of anion-selective optical sensors. acs.org Its performance in these systems is often evaluated through potentiometric studies, which measure the electrical potential difference under equilibrium conditions. These studies are crucial for determining the basicity of the chromoionophore within the sensor membrane. acs.org

A key aspect of characterizing sensors based on this compound is the correlation between its potentiometric and optical responses. In many ion-selective sensors, the mechanism relies on a competition or cooperation between the analyte ion and protons (H+) in the sample. This interaction with the chromoionophore leads to a change in its protonation state, which can be detected as both an electrical potential change (potentiometry) and a change in absorbance or fluorescence (optical response). acs.org

The relationship between these two responses is not always linear and can be influenced by the composition of the sensor membrane, particularly the plasticizer used. For instance, in more polar membranes, there can be a significant difference between the apparent basicity measured by potentiometry versus that observed through spectroscopy. acs.org Theoretical models are often employed to predict the potentiometric response curve based on parameters obtained from optical calibration curves. The deviation of the measured potentiometric data from the theoretical curve can provide insights into the complex interactions within the membrane phase. acs.org

The basicity of chromoionophores like this compound is a critical parameter that can be quantified by comparison with a reference chromoionophore. acs.org This allows for a standardized assessment of its suitability for a particular sensing application.

| Parameter | Description | Relevance in this compound Sensors |

| Apparent pKa | The negative logarithm of the acid dissociation constant measured under specific membrane conditions. | Determines the pH range over which the sensor will be most responsive. Can differ between potentiometric and optical measurements depending on the membrane environment. acs.org |

| Optical Response | The change in absorbance or fluorescence of the chromoionophore upon interaction with the analyte and H+. | Provides a direct, often visual, indication of the analyte concentration. acs.org |

| Potentiometric Response | The change in the electromotive force (EMF) of the sensor system in response to analyte concentration. | Offers a quantitative electrical signal that can be correlated with the optical signal for a comprehensive sensor characterization. acs.org |

Chronopotentiometry for Dynamic Electrochemistry Sensing

Beyond static potentiometric measurements, this compound and related compounds have been effectively utilized in dynamic electrochemical techniques such as chronopotentiometry. acs.org Chronopotentiometry involves applying a constant current to an electrochemical cell and measuring the change in potential over time. This method is particularly useful for assessing the total concentration of certain species in a sample.

In the context of sensors employing chromoionophores, chronopotentiometry has been successfully applied for the detection of total alkalinity. acs.org This dynamic sensing mode offers a different analytical perspective compared to equilibrium-based potentiometry, providing information on the flux of ions and the kinetics of the ion-exchange processes at the sensor-sample interface. The ability to use this compound in chronopotentiometric setups expands its applicability to a wider range of analytical challenges where dynamic measurements are advantageous.

| Technique | Principle | Application with Chromoionophore-based Sensors |

| Chronopotentiometry | Measurement of potential as a function of time at a constant applied current. | Determination of total alkalinity and study of ion-exchange kinetics at the membrane interface. acs.org |

Advanced Spectroscopic Techniques for Mechanistic Elucidation (excluding basic compound identification)

While basic spectroscopic methods are used for routine identification, advanced techniques are necessary to unravel the detailed mechanisms of action of chromoionophores like this compound. As a derivative of fluorescein, its mechanistic pathways can be investigated using techniques that have been applied to its parent compound and other derivatives. rsc.orgnih.gov

One area of mechanistic interest is the process of fluorescence quenching or enhancement. For fluorescein-based probes, this often involves a spirolactam ring-opening mechanism. nih.gov In the "off" state, the molecule exists in a non-fluorescent spirolactam form. Interaction with a target analyte can trigger the opening of this ring, leading to the formation of the highly fluorescent, open-ring structure. nih.gov

Advanced spectroscopic methods that could be employed to study these mechanisms in this compound include:

Time-Resolved Fluorescence Spectroscopy: This technique can provide detailed information about the excited-state dynamics of the chromoionophore. By measuring the fluorescence lifetime, one can distinguish between different fluorescent species and understand the kinetics of the ring-opening process. Changes in fluorescence lifetime upon binding to an analyte can offer deep insights into the sensing mechanism.

Gas-Phase Action and Fluorescence Spectroscopy: By studying the ion in the gas phase, free from solvent effects, the intrinsic photophysical properties can be determined. rsc.org Such studies on fluorescein derivatives have been used to investigate mechanisms like internal proton transfer and charge transfer between different parts of the molecule in the excited state. rsc.org This can help to understand the fundamental behavior of the chromophore core of this compound.

Nuclear Magnetic Resonance (NMR) Titrations: While NMR is a standard tool for structural elucidation, its use in a titration format can reveal subtle structural changes upon ion binding. By monitoring the chemical shifts of specific protons or carbons in this compound as the analyte concentration is increased, the binding sites and the conformational changes associated with the sensing event can be mapped out.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the ground and excited state structures of this compound and its complexes. rsc.org These theoretical studies can predict spectroscopic properties and help to interpret experimental data, providing a molecular-level understanding of the sensing mechanism. For example, calculations can reveal the dihedral angles between different parts of the molecule and how they change upon analyte binding, which can be correlated with changes in fluorescence. rsc.org

| Advanced Spectroscopic Technique | Information Gained | Relevance to this compound Mechanism |

| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, kinetics of conformational changes. | Elucidating the dynamics of the fluorescence "turn-on" or "turn-off" process. |

| Gas-Phase Action and Fluorescence Spectroscopy | Intrinsic photophysical properties, excited-state charge and proton transfer. | Understanding the fundamental behavior of the chromophore core without solvent interference. rsc.org |

| NMR Titrations | Analyte binding sites, conformational changes upon binding. | Mapping the specific interactions between this compound and the target ion. |

| Computational Modeling (e.g., DFT) | Ground and excited state geometries, predicted spectroscopic properties. | Providing a theoretical framework to interpret experimental results and visualize molecular interactions. rsc.org |

Theoretical Studies and Computational Modeling in Chromoionophore Xi Research

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Optical Properties

DFT and TD-DFT are widely used to calculate the electronic excitations and predict the optical spectra of organic dyes and chromophores. ekb.eghuji.ac.il TD-DFT, an extension of DFT, is specifically employed to calculate vertical excitation energies, which correspond to the absorption of light. huji.ac.il While conventional DFT functionals may not always accurately predict the optical properties of push-pull π-conjugated chromophores, certain functionals like PBE0 have shown good performance in estimating maximum absorption wavelengths (λmax). huji.ac.il The choice of functional and basis set is important for obtaining accurate results. frontiersin.orgekb.eg

Prediction of Absorption Spectra and Colorimetric Parameters (Lab*)

Computational methods, particularly TD-DFT, can be used to predict the absorption spectra of chromoionophores in different protonation states or in the presence of target ions. mdpi.comfrontiersin.org Changes in the absorption spectrum, such as shifts in λmax and changes in absorbance intensity, are directly related to the colorimetric response of the sensor. mdpi.comfrontiersin.org While the provided search results discuss the prediction of absorption spectra for other chromoionophores and organic dyes using TD-DFT, specific data tables detailing predicted absorption spectra or Lab* parameters for Chromoionophore XI were not found within the search results. However, the principle of using TD-DFT to predict these optical properties is well-established in the study of chromoionophores and related compounds. ekb.egresearchgate.nethuji.ac.il

Molecular Orbital Analysis (e.g., HOMO-LUMO) and Charge Transfer Transitions

Analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the electronic transitions and charge transfer within a molecule. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is related to the energy required for electronic excitation and can influence the absorption spectrum. researchgate.netacs.org A decrease in the HOMO-LUMO gap can lead to a red shift in the absorption spectrum. acs.org

Charge transfer transitions, where electron density shifts from one part of the molecule to another upon excitation, are particularly important in chromophores used in optical sensors. researchgate.netresearchgate.netsci-hub.boxrsc.orgresearchgate.net HOMO-LUMO analysis can qualitatively indicate charge transfer by examining the spatial distribution of these orbitals. researchgate.net If the HOMO and LUMO are localized on different parts of the molecule (e.g., donor and acceptor moieties), excitation can result in a spatial transfer of charge. researchgate.net More rigorous methods, such as analyzing electron density difference maps or transition density matrices, can provide a more detailed understanding of charge transfer. researchgate.net Computational studies on other chromophores have shown that charge transfer from donor to acceptor moieties through π-linkers is related to their nonlinear optical (NLO) behavior and can be analyzed using FMOs and TDM. researchgate.netresearchgate.net While direct computational studies on the HOMO-LUMO analysis and charge transfer transitions specifically for this compound were not detailed in the search results, these types of analyses are standard procedures in the theoretical study of chromoionophores and their optical properties. researchgate.netresearchgate.netsci-hub.boxrsc.orgresearchgate.net

Modeling of Ion-Exchange Equilibria and Binding Constants

Modeling of ion-exchange equilibria is fundamental to understanding the response mechanism of chromoionophore-based optical sensors. acs.orgresearchgate.netresearchgate.netpsu.eduacs.org These sensors typically involve an exchange of ions between the sample solution and the sensor membrane, coupled with the protonation/deprotonation of the chromoionophore. acs.orgresearchgate.netpsu.edu The equilibrium state is governed by the relative affinities of the ions for the ionophore and the chromoionophore, as well as the concentrations of the species involved. dupont.com

Mathematical models describing the ion-exchange process and the resulting optical response have been developed. researchgate.netpsu.edu These models often involve mass balance equations and equilibrium constants for the ion-exchange and chromoionophore protonation reactions. acs.orgpsu.edu For cation-selective optodes, the sensing mechanism can involve a competition between the analyte cation and H+ for binding sites or exchange with the chromoionophore. acs.org The change in the chromoionophore's protonation state, and thus its optical properties, is directly related to the ion-exchange equilibrium. psu.eduresearchgate.net

Modeling can help determine key parameters such as binding constants (e.g., complex formation constants between the ionophore and the analyte) and exchange constants. psu.edudupont.com These constants quantify the selectivity and sensitivity of the sensor towards the target ion. dupont.com Studies on other chromoionophore-based sensors have successfully fitted experimental response data to theoretical curves derived from ion-exchange models, confirming the validity of these models. psu.edupsu.edu While specific modeling studies focused solely on the ion-exchange equilibria and binding constants involving this compound were not explicitly detailed, the general principles and modeling approaches are applicable to this class of compounds used in ion-selective sensors. acs.orgresearchgate.netpsu.eduacs.org

Simulation of Sensor Response and Performance

Simulations can help evaluate the impact of various parameters on sensor performance, including the concentrations of the chromoionophore, ionophore, and ion exchanger in the membrane, as well as the properties of the polymer matrix and plasticizer. psu.edupsu.edu They can also be used to study the effect of factors like pH and interfering ions on the sensor's response and selectivity. acs.orgrsc.org

Furthermore, simulations can aid in optimizing the physical design of the sensor, such as the thickness of the sensing layer or the geometry of optical components, to enhance sensitivity, response time, and measurement range. ansys.comoptica.org While the search results did not provide specific examples of sensor response simulations performed exclusively for this compound, the application of computational modeling and simulation to optimize the performance of ion-selective optical sensors incorporating various chromoionophores is a recognized approach in the field. researchgate.netoptica.orgcase.edu Studies on other chromoionophores have shown that simulations can accurately predict experimental sensor responses and help identify conditions for maximizing response range and minimizing response time. psu.edupsu.edu

Derivatization and Functionalization of Chromoionophore Xi Analogues

Rational Design of Chromoionophore Variants for Tunable Properties

The rational design of chromoionophore variants, including analogues of Chromoionophore XI, is a crucial approach to developing sensors with tailored characteristics. This involves targeted structural modifications and the strategic introduction of functional groups to achieve desired changes in properties such as basicity (pKa), spectral ranges, selectivity, and affinity. acs.orgacs.orgmostwiedzy.plvulcanchem.comrsc.orgresearchgate.net

Structural Modifications for Altered Basicity (pKa) and Spectral Ranges

Structural modifications are fundamental to tuning the acid-base properties (reflected in the pKa) and the spectral response of chromoionophores. The pKa value of a chromoionophore determines the pH range over which it undergoes protonation or deprotonation, which in turn dictates its optical response to changes in hydrogen ion concentration. unige.chacs.orgacs.orgresearchgate.netfrontiersin.org

For instance, studies on oxazinoindolines, a new class of fluorescent chromoionophores, have demonstrated that rational design can lead to compounds with tunable pKa values and emission wavelengths extending to the near-infrared region. unige.chacs.orgacs.org Unlike conventional pH indicators with only protonated and deprotonated forms, these compounds can also exist in ring-closed and ring-opened forms, influencing their protonation equilibrium and apparent basicity depending on the interrogation method (potentiometry or spectroscopy). acs.orgacs.org

Comparing new chromoionophores to established ones, such as Chromoionophore I (a Nile blue derivative with a pKa of 14.80 ± 0.03 in PVC-NPOE), highlights the ability to achieve a range of basicities through structural changes. unige.chacs.orgacs.org While structural modification offers opportunities to tune the pKa of Nile blue derivatives, the available basicity range can be limited, and synthesis can be challenging. acs.org The spectra of these derivatives also tend to be quite similar, lacking significant variation. acs.org This underscores the need for developing new chromoionophore families with diverse core structures to access a wider range of tunable properties. unige.chacs.org

The spectral range of a chromoionophore, specifically its absorption and emission wavelengths, is also directly influenced by its molecular structure, particularly the extent and nature of its π-conjugated system. vulcanchem.com Modifications to the core structure or the addition of electron-donating or withdrawing groups can shift these wavelengths, allowing for the development of chromoionophores responsive in different parts of the electromagnetic spectrum, including the near-infrared region for certain applications. unige.chacs.orgacs.orgyok.gov.tr

Tailoring Functional Groups for Enhanced Selectivity and Affinity

Beyond tuning pKa and spectral properties, the rational design of chromoionophores involves tailoring functional groups to enhance selectivity and affinity for specific ions or analytes. yok.gov.trscbt.comresearchgate.netrsc.org Chromoionophores often work in conjunction with ionophores in sensor membranes, where the ionophore selectively binds the target analyte. unige.chacs.orgacs.orgfrontiersin.org The chromoionophore then transduces this binding event into an optical signal, often through a coupled proton exchange mechanism. acs.orgacs.orgfrontiersin.orgnih.gov

For anion-selective sensors, like those utilizing lipophilic fluorescein (B123965) derivatives such as Chromoionophore VI and XI, the interaction relies on a cooperation between the analyte and H+ in the sensing film. unige.chacs.org The presence of specific functional groups on the chromoionophore or a co-incorporated ionophore enables strong interactions with target ions, enhancing affinity and facilitating ion exchange. scbt.comresearchgate.net

Research on various chromogenic ionophores demonstrates how modifying functional groups can lead to enhanced selectivity. For example, new water-soluble chromogenic azocalix acs.orgarene derivatives have been synthesized with specific functional groups that exhibit pronounced chromogenic behavior and selective recognition towards chromium(III) ions. researchgate.net Similarly, the development of new chromoionophores based on modified phthalocyanine (B1677752) and porphyrin dyes has been important for targeting soft metals like Ag(I), Pd(II), and Cd(II). yok.gov.tr The ability to tailor functional groups allows for the design of chromoionophores and ionophores that can differentiate target ions from interfering species, which is critical for accurate sensing in complex matrices. researchgate.net

Immobilization Strategies for this compound in Sensor Matrices

Encapsulation in Silica (B1680970) Xerogel Matrices

Encapsulation in silica xerogel matrices is a common method for immobilizing chromoionophores. mostwiedzy.plicm.edu.plresearchgate.netscience.govresearchgate.net This is typically achieved through the sol-gel procedure, where the chromoionophore is entrapped within the porous silica network as the gel forms and dries into a xerogel. mostwiedzy.plicm.edu.plresearchgate.net

Materials composed of chromoionophores entrapped in silica xerogel matrices have been explored as optical recognition elements for various ions. mostwiedzy.plicm.edu.plresearchgate.net For instance, macrocyclic imidazole (B134444) chromoionophores encapsulated in silica xerogel have shown selective recognition for metal ions like Li+, Cs+, and Cu2+ in aqueous solutions, with their reflectance spectra changing specifically in the presence of these cations. mostwiedzy.plicm.edu.plresearchgate.net

The sol-gel process allows for the immobilization of chromoionophores without the need for chemical attachment in some cases, simplifying the fabrication of biosensors, such as urea (B33335) biosensors utilizing a Nile blue chromoionophore and urease enzyme in stacked sol-gel films. researchgate.net The behavior of chromoionophores immobilized in sol-gel materials towards pH changes has been observed to be similar to those in plasticizer-free polymer membranes. researchgate.net The porous structure of the silica xerogel provides a stable environment for the chromoionophore while allowing the diffusion of analytes.

Physical Adsorption on Hydrophobic Surfaces

Physical adsorption on hydrophobic surfaces is another strategy for immobilizing chromoionophores, particularly for the fabrication of ion-selective optodes on microspheres or nanoparticles. researchgate.netrsc.orgacs.orgresearchgate.netrsc.org This method relies on the lipophilic nature of chromoionophores and the hydrophobic character of the support material, such as polystyrene microspheres. researchgate.netrsc.orgresearchgate.net

In this approach, the lipophilic sensing components, including the chromoionophore, ion-exchanger, and ionophore, are adsorbed onto the hydrophobic surface of particles, often from a suitable solvent. researchgate.netrsc.orgacs.org This avoids the need for a bulk polymeric matrix support like PVC in some cases. researchgate.net The response mechanism in such systems can rely on a mass extraction equilibrium between the surface of the beads and the aqueous medium. researchgate.net

Polystyrene particles have been shown to be effective substrates for the adsorption of these components due to their hydrophobic nature. rsc.orgresearchgate.net This method offers a simple fabrication approach and can lead to sensors with rapid response times. researchgate.netrsc.org The micro-environment at the hydrophobic particle surface can influence the properties of the chromoionophore, such as its basicity, compared to more hydrophilic environments. rsc.org

Development of New Chromoionophore Families

The ongoing development of new chromoionophore families is driven by the need to expand the palette of available indicators for diverse sensing applications and to overcome limitations of existing compounds, such as limited tunable range and spectral similarity within families. unige.chacs.orgacs.orgmostwiedzy.plresearchgate.netrero.ch

New families of chromoionophores are being developed through rational design and synthesis, exploring different core structures beyond traditional ones like Nile blue or fluorescein derivatives. unige.chacs.orgacs.orgyok.gov.trrsc.org Examples include the development of fluorescent turn-on oxazinoindoline dyes with tunable basicities and absorption bands extending to the near-infrared region. unige.chacs.orgacs.org These compounds offer advantages in synthesis and yield compared to some established families. acs.org

Other new families include macrocyclic chromoionophores containing crown ether residues and azole moieties, which have been encapsulated in silica xerogels for metal ion recognition. mostwiedzy.plicm.edu.plresearchgate.net Research also focuses on developing chromoionophores with tailored properties for specific applications, such as solvatochromic dyes that signal polarity shifts nih.govacs.orgrsc.org or compounds with improved selectivity for particular ions through the incorporation of specific ion-recognition units. yok.gov.trresearchgate.netrsc.orgpsu.edu The development of pH-insensitive ion-selective optical sensors based on emulsified nanospheres containing densely functionalized pyreneamide derivatives also represents progress in creating new chromoionophore-based systems. researchgate.net These efforts contribute to a broader range of chromoionophores with enhanced and tailored properties for advanced optical sensing platforms.

Challenges, Limitations, and Future Directions in Chromoionophore Xi Research

Addressing pH Cross-Sensitivity in Real-World Applications

A significant challenge for optical sensors employing Chromoionophore XI is their inherent cross-sensitivity to pH. The sensing mechanism for anions is based on a cooperative process involving the analyte anion and a proton (H+) with the chromoionophore. acs.org Consequently, any fluctuation in the sample's pH will alter the proton concentration and thereby affect the optical response of the sensor, independent of the target anion's concentration. nih.gov This pH dependence can lead to inaccurate measurements in real-world samples where pH is often variable and uncontrolled. For instance, biological fluids and environmental water samples exhibit a wide range of pH values, making direct and accurate anion quantification challenging.

Recent research has focused on two main pathways to mitigate this issue: either by transforming the pH sensitivity into a useful feature or by developing detection schemes that are intrinsically pH-independent.